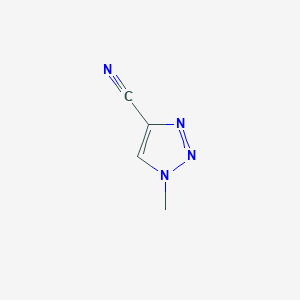

1-Methyl-1H-1,2,3-triazole-4-carbonitrile

Descripción

BenchChem offers high-quality 1-Methyl-1H-1,2,3-triazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1H-1,2,3-triazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-methyltriazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4/c1-8-3-4(2-5)6-7-8/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUSCHMWIYXOOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Chemical Properties of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methyl-1H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound of significant interest in contemporary chemical research, particularly within the domain of medicinal chemistry. This molecule integrates the robust, aromatic 1,2,3-triazole core with a versatile nitrile functional group. The 1,2,3-triazole moiety is a well-established pharmacophore and bioisostere for amide bonds, prized for its metabolic stability and capacity for hydrogen bonding.[1][2] The nitrile group serves as a key synthetic handle, enabling a wide array of chemical transformations into other valuable functionalities such as amines, carboxylic acids, and tetrazoles. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic signature, chemical reactivity, and applications of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile, designed to serve as a technical resource for professionals in drug discovery and chemical synthesis.

The 1,2,3-Triazole Scaffold: A Privileged Structure

The 1,2,3-triazole ring is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms. Its prominence in modern chemistry is largely due to its exceptional stability and the development of highly efficient synthetic methods, most notably the azide-alkyne cycloaddition.[3][4]

Key attributes of the 1,2,3-triazole core include:

-

Aromatic Stability: The 6π-electron system confers significant aromatic character, making the ring resistant to metabolic degradation, hydrolysis, and oxidation/reduction under common physiological and synthetic conditions.[5]

-

Dipolar Nature: A significant dipole moment allows for favorable dipole-dipole and hydrogen bond interactions with biological targets like enzymes and receptors.[1]

-

Bioisosterism: The 1,4-disubstituted 1,2,3-triazole is widely recognized as a successful bioisostere of the trans-amide bond, mimicking its geometry and electronic properties while offering improved stability.[3]

-

Synthetic Accessibility: The advent of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a reliable, high-yielding, and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[1][6]

The subject of this guide, 1-Methyl-1H-1,2,3-triazole-4-carbonitrile, combines this stable core with a synthetically versatile nitrile group, making it a valuable building block for constructing complex molecular architectures.

Synthesis and Regiochemical Considerations

The synthesis of 1,4-disubstituted 1,2,3-triazoles is dominated by the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[7] However, the thermal, uncatalyzed version of this reaction often yields a mixture of 1,4- and 1,5-regioisomers, necessitating chromatographic separation and reducing overall efficiency.[6][7] Catalytic methods are therefore paramount for achieving regiocontrol.

Primary Synthetic Strategy: A Multi-Step Approach

A robust and logical pathway to synthesize 1-Methyl-1H-1,2,3-triazole-4-carbonitrile involves the conversion of a more readily available carboxylic acid precursor, which ensures unambiguous N-methylation and avoids handling potentially volatile or unstable starting materials. This approach leverages established transformations for functional group interconversion.[8][9]

Caption: Synthetic pathway from carboxylic acid to the target nitrile.

Experimental Protocol: Synthesis via Dehydration

This protocol is adapted from methodologies for converting carboxamides to nitriles on heterocyclic systems.[8]

Step 1: Synthesis of 1-Methyl-1H-1,2,3-triazole-4-carboxamide

-

To a stirred solution of 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq) in a round-bottom flask, add thionyl chloride (SOCl₂, 2.0 eq) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and carefully remove the excess thionyl chloride under reduced pressure.

-

The resulting crude acid chloride is then slowly added to a cooled (0 °C) concentrated solution of ammonium hydroxide (NH₄OH, excess).

-

Stir the mixture vigorously for 1 hour, allowing it to warm to room temperature.

-

The resulting precipitate (the carboxamide) is collected by filtration, washed with cold water, and dried under vacuum.

Causality behind Experimental Choices: The conversion to an acid chloride is a classic method to activate the carboxylic acid. Using an excess of ammonium hydroxide ensures complete conversion and neutralizes the HCl generated during the reaction.

Step 2: Synthesis of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile

-

In a dry flask under an inert atmosphere (N₂ or Ar), suspend the 1-Methyl-1H-1,2,3-triazole-4-carboxamide (1.0 eq) in a suitable solvent such as pyridine or DMF.

-

Cool the suspension to 0 °C and add a dehydrating agent, such as phosphorus oxychloride (POCl₃, 1.5 eq) or trifluoroacetic anhydride (TFAA, 2.0 eq), dropwise.

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, continuing to stir for 4-12 hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., saturated NaHCO₃ solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure 1-Methyl-1H-1,2,3-triazole-4-carbonitrile.

Trustworthiness and Validation: Each step of this protocol can be validated using standard analytical techniques. The formation of the intermediate amide and the final nitrile product can be confirmed by observing the disappearance of the carboxylic acid OH stretch and the appearance of amide N-H and C=O stretches, followed by the appearance of the sharp C≡N stretch in the IR spectrum. ¹H NMR will show characteristic shifts for the methyl and triazole protons.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties are critical for characterization and quality control.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₄N₄ | Computed |

| Molecular Weight | 108.10 g/mol | Computed |

| Monoisotopic Mass | 108.0436 g/mol | PubChemLite[10] |

| Predicted XLogP3 | -0.4 to 0.1 | PubChem, PubChemLite[10][11] |

| Appearance | Expected to be a white to off-white solid | Analogous Compounds[12] |

Spectroscopic Analysis

Spectroscopic data is essential for confirming the structure of the synthesized compound. The following are predicted values based on known data for similar 1,2,3-triazole structures.[13][14][15]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and diagnostic.

-

A singlet corresponding to the C5 proton of the triazole ring, typically observed in the range of δ 8.0 - 8.5 ppm .

-

A singlet for the three protons of the N1-methyl group, expected around δ 4.1 - 4.4 ppm .

-

-

¹³C NMR Spectroscopy: The carbon spectrum provides confirmation of the carbon framework.

-

N-CH₃: ~35-40 ppm

-

C≡N: ~110-115 ppm

-

C4 (triazole): ~125-130 ppm

-

C5 (triazole): ~140-145 ppm

-

-

Infrared (IR) Spectroscopy:

-

A sharp, strong absorption band characteristic of the nitrile (C≡N) functional group is expected in the region of 2230-2260 cm⁻¹ .

-

C-H stretching from the methyl and aromatic ring protons around 2950-3150 cm⁻¹ .

-

Table 2: Predicted Spectroscopic Data Summary

| Technique | Functional Group | Predicted Chemical Shift / Frequency |

| ¹H NMR | Triazole C5-H | δ 8.0 - 8.5 ppm (s, 1H) |

| N-CH₃ | δ 4.1 - 4.4 ppm (s, 3H) | |

| ¹³C NMR | C≡N | δ 110 - 115 ppm |

| IR | C≡N Stretch | 2230 - 2260 cm⁻¹ (sharp, strong) |

Chemical Reactivity

The reactivity of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile is primarily dictated by the nitrile functional group, as the N-methylated triazole ring is generally unreactive and stable.[5]

Caption: Major chemical transformations of the nitrile group.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. Partial hydrolysis, often using hydrogen peroxide with a base, can yield the corresponding 1-Methyl-1H-1,2,3-triazole-4-carboxamide . More vigorous acidic conditions (e.g., refluxing HCl) will lead to the 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid .

-

Reduction: The nitrile group is readily reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel), yielding 1-Methyl-1H-1,2,3-triazol-4-yl)methanamine . This amine is a crucial building block for introducing linkers or other pharmacophores.

-

Addition of Organometallics: Grignard reagents (R-MgX) or organolithium reagents can add to the nitrile carbon. Subsequent acidic workup hydrolyzes the intermediate imine to produce a ketone, resulting in a 4-acyl-1-methyl-1H-1,2,3-triazole .

-

Cycloaddition to Tetrazoles: The nitrile can undergo a [3+2] cycloaddition with azides (e.g., sodium azide with a Lewis acid or ammonium chloride) to form a 5-substituted tetrazole ring. This transformation is particularly valuable in medicinal chemistry as the tetrazole ring is a well-known bioisostere for a carboxylic acid group.

Applications in Research and Drug Discovery

The structural features of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile make it a highly valuable intermediate in the synthesis of pharmaceutically active compounds.[4]

-

Core Scaffold for Drug Candidates: The 1,2,3-triazole ring is present in numerous approved drugs, including the antibacterial agent Tazobactam and the anticonvulsant Rufinamide.[1][3] This compound serves as a pre-functionalized core, allowing for the rapid elaboration of compound libraries for high-throughput screening.

-

Versatile Synthetic Intermediate: The reactivity of the nitrile group (as detailed in Section 4) allows for its conversion into a diverse range of other functional groups, each with distinct physicochemical properties and potential biological interactions. For instance, its conversion to an aminomethyl group allows for amide bond formation, a cornerstone of peptide and small molecule synthesis.

-

Precursor for Fused Heterocyclic Systems: As demonstrated in the literature, 1H-1,2,3-triazole-4-carbonitriles are effective precursors for constructing more complex, fused heterocyclic systems such as 2-(triazol-4-yl)-thieno[2,3-d]pyrimidines, which are explored for anticancer activity.[8][9] This highlights its utility in scaffold hopping and the generation of novel chemical matter.

Conclusion

1-Methyl-1H-1,2,3-triazole-4-carbonitrile is more than a simple heterocycle; it is a strategically designed building block that leverages the stability and favorable biological properties of the 1,2,3-triazole core with the synthetic versatility of a nitrile. Its well-defined synthesis, predictable reactivity, and relevance to established pharmacophores make it an essential tool for researchers and scientists in drug discovery. Understanding its chemical properties is key to unlocking its potential in the development of next-generation therapeutics.

References

-

Synthesis of 1,2,3-Triazole-Fused Heterocycles via Intramolecular Azide–Alkyne Cycloaddition Reactions. (n.d.). MDPI. Retrieved February 19, 2026, from [Link]

-

Azide-alkyne Huisgen cycloaddition. (2024, September 26). In Wikipedia. Retrieved February 19, 2026, from [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

-

Verma, R., et al. (2019). Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles: A Review. Research Journal of Pharmacy and Technology. Retrieved February 19, 2026, from [Link]

-

Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

-

Campos, K. R., et al. (2020). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Molecules. Retrieved February 19, 2026, from [Link]

-

Bansal, S., et al. (2015). 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry. Catalysis Science & Technology. Retrieved February 19, 2026, from [Link]

-

Das, S., et al. (2019). Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. New Journal of Chemistry. Retrieved February 19, 2026, from [Link]

-

Gogoi, P., et al. (2025). Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles: Advances in Click Chemistry and Multicomponent Reaction Engineering. Synlett. Retrieved February 19, 2026, from [Link]

-

Sekh, T. V., et al. (2022). Synthesis of 1H-1,2,3-triazole-4-carbonitriles as building blocks for promising 2-(triazol-4-yl)-thieno[2,3-d]pyrimidine drug candidates. Synthetic Communications. Retrieved February 19, 2026, from [Link]

-

Sekh, T. V., et al. (2021). Synthesis of 1H-1,2,3-triazole-4-carbonitriles as building blocks for promising 2-(triazol-4-yl)-thieno[2,3-d]pyrimidine drug candidates. Taylor & Francis Online. Retrieved February 19, 2026, from [Link]

-

1-Methyl-1H-1,2,3-triazole. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

-

Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). American Chemical Society. Retrieved February 19, 2026, from [Link]

-

Al-Majid, A. M., et al. (2022). Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molbank. Retrieved February 19, 2026, from [Link]

-

de Oliveira, A. B., et al. (2018). 1H-[5][6][7]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society. Retrieved February 19, 2026, from [Link]

-

Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy. Retrieved February 19, 2026, from [Link]

- CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate. (n.d.). Google Patents.

-

1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. (n.d.). Frontiers. Retrieved February 19, 2026, from [Link]

-

Bozorov, K., et al. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery. Retrieved February 19, 2026, from [Link]

-

Prabakaran, K., et al. (2011). Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E. Retrieved February 19, 2026, from [Link]

-

1-Methyl-1H-1,2,4-triazole. (n.d.). NIST WebBook. Retrieved February 19, 2026, from [Link]

-

1-methyl-1h-1,2,4-triazole-3-carbonitrile. (n.d.). PubChemLite. Retrieved February 19, 2026, from [Link]

-

1 H-NMR spectrum of compound 4b. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

1h-1,2,3-triazole-4-carbonitrile. (n.d.). PubChemLite. Retrieved February 19, 2026, from [Link]

-

1H-1,2,3-triazole-4-carbonitrile. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

-

Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved February 19, 2026, from [Link]

-

Singh, A., et al. (2023). Molecular Hybridization of Alkaloids Using 1,2,3-Triazole-Based Click Chemistry. Molecules. Retrieved February 19, 2026, from [Link]

-

Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. (2025, February 15). PubMed. Retrieved February 19, 2026, from [Link]

-

Al-Majid, A. M., et al. (2023). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. Molbank. Retrieved February 19, 2026, from [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Click Chemistry [organic-chemistry.org]

- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. PubChemLite - 1-methyl-1h-1,2,4-triazole-3-carbonitrile (C4H4N4) [pubchemlite.lcsb.uni.lu]

- 11. PubChemLite - 1h-1,2,3-triazole-4-carbonitrile (C3H2N4) [pubchemlite.lcsb.uni.lu]

- 12. Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate [cymitquimica.com]

- 13. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 14. mdpi.com [mdpi.com]

- 15. scielo.br [scielo.br]

1-Methyl-1H-1,2,3-triazole-4-carbonitrile CAS number and identifiers

The following technical monograph provides an in-depth analysis of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile , a specialized heterocyclic intermediate used in medicinal chemistry for cysteine targeting and bioisosteric replacement.

Executive Summary

1-Methyl-1H-1,2,3-triazole-4-carbonitrile is a compact, electron-deficient heteroaromatic scaffold. In modern drug discovery, it serves two primary functions:

-

Covalent Warhead: The nitrile group, activated by the electron-withdrawing triazole ring, acts as an electrophile for targeting non-catalytic cysteine residues (reversible covalent inhibition).

-

Amide Bioisostere: The 1,4-disubstituted 1,2,3-triazole core mimics the dipole moment and planarity of a trans-amide bond, improving metabolic stability while maintaining hydrogen bond acceptor capabilities.

This guide details the physicochemical profile, validated synthesis via amide dehydration, and its application in covalent inhibitor design.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Unlike common commodity chemicals, this specific regioisomer is often synthesized in situ or on-demand from its stable amide precursor.

Table 1: Compound Identifiers & Properties

| Property | Data | Notes |

| IUPAC Name | 1-Methyl-1H-1,2,3-triazole-4-carbonitrile | Specific 1,4-regioisomer |

| Common Name | 4-Cyano-1-methyl-1,2,3-triazole | |

| CAS Number | Not Widely Listed | Primary Commercial Precursor:39039-49-1 (Amide) |

| Molecular Formula | C₄H₄N₄ | |

| Molecular Weight | 108.10 g/mol | Fragment-like chemical space |

| SMILES | CN1N=NC(=C1)C#N | |

| InChI Key | Computed | |

| Polar Surface Area | ~54 Ų | High permeability potential |

| LogP (Calc) | ~ -0.5 to 0.1 | Highly soluble, low lipophilicity |

| H-Bond Acceptors | 3 (N2, N3, Nitrile N) |

Synthetic Architecture

The most robust, scalable route to 1-Methyl-1H-1,2,3-triazole-4-carbonitrile avoids the direct handling of explosive methyl azide or volatile propiolonitrile. Instead, it utilizes a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form the amide, followed by a Dehydration step.

Validated Synthetic Pathway (Amide Dehydration)

This protocol ensures regioselectivity (exclusively 1,4-isomer) and safety.

Reaction Scheme:

-

Step 1 (CuAAC): Methyl Azide (generated in situ) + Propiolamide

1-Methyl-1,2,3-triazole-4-carboxamide. -

Step 2 (Dehydration): Amide + Dehydrating Agent (TFAA/Pyridine)

Nitrile.

Step-by-Step Protocol

Step 1: Synthesis of Precursor (CAS 39039-49-1)

-

Reagents: Sodium Azide (

), Methyl Iodide ( -

Solvent:

-BuOH / -

Procedure:

-

Generate methyl azide in situ (Safety Critical) in a sealed vessel or use pre-formed organic azide if safety protocols permit.

-

Add propiolamide, copper catalyst, and ascorbate.

-

Stir at RT for 12-24 hours. The 1,4-regioisomer is formed exclusively due to the copper catalyst.

-

Workup: Extract with EtOAc, wash with brine. The amide often precipitates as a white solid.

-

Step 2: Dehydration to Nitrile

-

Reagents: Trifluoroacetic Anhydride (TFAA), Pyridine (Excess).

-

Solvent: Dichloromethane (DCM) or 1,4-Dioxane.

-

Procedure:

-

Dissolve 1-methyl-1,2,3-triazole-4-carboxamide (1.0 eq) in dry DCM under

atmosphere. -

Add Pyridine (2.5 eq) and cool to 0°C.

-

Dropwise add TFAA (1.2 eq). The reaction is exothermic.

-

Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (Amide spot disappears, less polar Nitrile spot appears).

-

Quench: Pour into ice-cold

solution. -

Purification: Silica gel chromatography (EtOAc/Hexanes). The nitrile is typically a low-melting solid or oil.

-

Synthesis Workflow Diagram

Caption: Two-step regioselective synthesis via the stable amide intermediate.

Medicinal Chemistry Applications

Cysteine Targeting (Reversible Covalent)

Nitriles attached to electron-deficient heteroaromatics (like triazoles) are "soft" electrophiles. They react with the thiolate of non-catalytic cysteine residues to form a thioimidate adduct.

-

Mechanism: The electron-withdrawing nature of the triazole ring (due to the three nitrogens) polarizes the nitrile carbon (

), making it susceptible to nucleophilic attack by -

Reversibility: Unlike acrylamides (irreversible Michael acceptors), the thioimidate bond is often reversible, potentially reducing off-target immunogenicity.

Bioisosterism

The 1,4-disubstituted 1,2,3-triazole ring is a classic bioisostere for the trans-amide bond.

-

Dipole Moment: ~5.0 D (similar to amide ~3.7 D).

-

Geometry: The distance between substituents mimics the

distance in peptides (~3.8 Å). -

Stability: Resistant to proteases and hydrolysis.

Pharmacophore Logic Diagram

Caption: Structural features and their corresponding pharmacological utility.

Handling & Safety

Hazard Identification:

-

Acute Toxicity: Triazoles and nitriles can be toxic if ingested or inhaled. Treat as a potent bioactive agent.

-

Skin/Eye Irritation: Likely causes serious eye irritation (Category 2A) and skin irritation.

-

Reactivity: The nitrile group is stable, but the precursor (organic azides) must be handled with extreme care to avoid explosion hazards.

Storage:

-

Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Protect from moisture to prevent hydrolysis of the nitrile back to the amide (though slow).

References

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. (Foundational Click Chemistry).

-

Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.

- Pokhodylo, N. T., et al. (2021). Synthesis of 1H-1,2,3-triazole-4-carbonitriles as building blocks for promising 2-(triazol-4-yl)-thieno[2,3-d]pyrimidine drug candidates. Synthetic Communications.

-

Agrawal, B., et al. (2016). 1,2,3-Triazoles as Amide Bioisosteres: Discovery of a New Class of Potent HIV-1 Vif Antagonists.

-

PubChem Compound Summary: 1-methyl-1H-1,2,3-triazole-4-carboxamide (Precursor).

Sources

Topic: Molecular Structure and Planarity of 1-methyl-1H-1,2,3-triazole Derivatives

An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, prized for its metabolic stability and unique electronic properties. This guide provides a detailed exploration of the molecular structure of 1-methyl-1H-1,2,3-triazole derivatives, with a specific focus on the concept of planarity. While the triazole core itself is intrinsically aromatic and planar, the overall three-dimensional conformation of its derivatives is profoundly influenced by the nature and orientation of its substituents. We will dissect the causal factors governing molecular planarity, from steric hindrance to electronic conjugation, and detail the authoritative experimental and computational methodologies required for robust structural elucidation. This document serves as a technical resource for professionals engaged in the rational design of novel therapeutics, where a precise understanding of molecular geometry is paramount for predicting and optimizing drug-target interactions.

Introduction: The 1,2,3-Triazole as a Privileged Scaffold

The 1,2,3-triazole moiety has emerged as a "privileged" scaffold in drug discovery and materials science. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, and antibacterial properties[1][2]. This versatility stems from the ring's unique combination of features:

-

Metabolic Stability: The triazole ring is highly stable under common metabolic, acidic, and basic conditions[3].

-

Hydrogen Bonding Capability: It possesses a significant dipole moment and can act as a hydrogen bond acceptor, facilitating strong interactions with biological targets like enzymes and receptors[3].

-

Bioisosterism: The 1,4-disubstituted 1,2,3-triazole unit is often used as a bioisostere—a structural mimic—of the amide bond, offering similar spatial arrangement and hydrogen bonding potential but with improved stability and pharmacokinetic properties[4][5].

A critical aspect of harnessing the full potential of this scaffold is a deep understanding of its three-dimensional structure. The planarity of the molecule, or lack thereof, directly impacts how it fits into a protein's binding pocket and its ability to engage in crucial intermolecular interactions, such as π-π stacking. This guide provides the foundational knowledge and practical methodologies for analyzing the structure and planarity of 1-methyl-1H-1,2,3-triazole derivatives.

The Planar Core: Inherent Aromaticity of the 1,2,3-Triazole Ring

The foundation of any substituted 1,2,3-triazole is the five-membered heterocyclic ring itself. As an aromatic system, the triazole ring is inherently planar. This planarity is confirmed by high-resolution analytical techniques, most notably single-crystal X-ray crystallography.

Structural studies consistently reveal that the atoms of the triazole ring lie in the same plane with minimal deviation. For example, in the crystal structure of 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole, the root-mean-square (r.m.s.) deviation of the triazole ring atoms from planarity was found to be a mere 0.004 Å[6]. Similarly, methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate is described as having an "almost planar conformation"[7]. This intrinsic planarity provides a rigid anchor from which substituents project, making it a reliable building block in molecular design.

The Impact of Substituents on Overall Molecular Planarity

While the triazole core is flat, the planarity of the entire molecule is a different matter. The spatial orientation of substituents attached to the ring dictates the final molecular conformation. The primary causal factors are:

-

Steric Hindrance: Bulky substituents will repel each other, forcing rotation around single bonds to find a lower energy state. This often results in a twisted, non-coplanar arrangement between the substituent and the triazole ring.

-

Electronic Effects: The desire to achieve or avoid electronic conjugation can influence conformation. For instance, an attached phenyl ring might twist to optimize or break π-system overlap with the triazole ring, depending on the electronic demands of other substituents.

Case Study Analysis:

Crystallographic data provides clear, quantitative evidence of these effects. The dihedral angle—the angle between the plane of the triazole ring and the plane of a substituent—is the key metric.

-

In one study, the benzene rings of a derivative were found to be twisted from the triazole plane by significant angles of 35.7° and 47.7°[8].

-

Another analysis of 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrate showed that while the phenyl ring was nearly coplanar with the triazole (dihedral angle of 2.54°), the imidazole ring was twisted by 12.3°[6].

These deviations are not artifacts; they are the molecule's preferred low-energy state in the solid phase and have profound implications for its interaction profile.

Data Presentation: Dihedral Angles in 1,2,3-Triazole Derivatives

| Compound | Substituent(s) on Triazole Ring | Dihedral Angle (Triazole to Substituent) | Reference |

| 1-(1-Methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrate | Imidazole ring, Phenyl ring | 12.3°, 2.54° | [6] |

| (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime | 4-Nitrophenyl ring | 35.7° and 47.7° (two molecules in unit) | [8] |

Methodologies for Comprehensive Structural Elucidation

No single technique provides a complete structural picture. A robust analysis relies on the synergistic use of multiple methods to understand the molecule's structure in the solid state, in solution, and in the gas phase (computationally).

Logical Workflow for Structural Validation

The following diagram illustrates the logical flow from initial synthesis to full structural confirmation, emphasizing the interplay between different analytical techniques.

Caption: Workflow for structural elucidation of 1,2,3-triazole derivatives.

Experimental Protocol 1: Single-Crystal X-ray Crystallography

Expertise & Causality: This is the "gold standard" for determining the three-dimensional structure of a molecule in the solid state[9]. It provides an unambiguous map of electron density, yielding precise bond lengths, bond angles, and dihedral angles that are essential for assessing planarity. It is the only technique that can definitively resolve the absolute conformation and intermolecular interactions (e.g., crystal packing, hydrogen bonding) in the crystalline form.

Methodology:

-

Crystal Growth (Self-Validating Step): The ability to grow a high-quality single crystal is the first validation of sample purity.

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., acetonitrile, methanol, DMF) to near-saturation.

-

Employ a slow evaporation, slow cooling, or vapor diffusion technique. The goal is slow, ordered growth.

-

Visually inspect the resulting solids under a microscope for well-defined, non-twinned crystals.

-

-

Crystal Mounting and Data Collection:

-

Select a suitable crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.

-

Center the crystal in the X-ray beam of a diffractometer.

-

Collect diffraction data at a controlled temperature (often 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain integrated intensities.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map and atomic model.

-

Refine the model against the experimental data, adjusting atomic positions, and displacement parameters.

-

-

Validation and Analysis:

-

Assess the quality of the final model using metrics like the R-factor (residual factor), which indicates the agreement between the calculated and observed structure factors. A low R-factor (typically < 0.07) signifies a good fit[7].

-

Analyze the refined structure to extract bond lengths, angles, and the crucial dihedral angles that define molecular planarity.

-

Experimental Protocol 2: Computational Chemistry (DFT)

Expertise & Causality: Computational methods, such as Density Functional Theory (DFT), are vital for understanding a molecule's intrinsic properties in the absence of crystal packing forces. They calculate the lowest energy (most stable) conformation of an isolated molecule in the gas phase. This is critical because conformational differences can exist between the solid state and other phases[10]. Comparing computational results with X-ray data provides a more complete understanding of the molecule's conformational flexibility.

Methodology:

-

Input Structure Generation:

-

Build an initial 3D model of the 1-methyl-1H-1,2,3-triazole derivative using molecular modeling software. The crystal structure, if available, is an excellent starting point.

-

-

Geometry Optimization:

-

Select a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p) is a common choice for initial studies)[3].

-

Perform a geometry optimization calculation. The software will iteratively adjust the molecular geometry to find the minimum on the potential energy surface.

-

-

Frequency Calculation (Self-Validating Step):

-

Perform a frequency calculation on the optimized geometry.

-

Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or saddle point, meaning the optimization must be redone.

-

-

Analysis:

-

Extract the geometric parameters (bond lengths, angles, dihedral angles) from the validated, optimized structure.

-

Compare these gas-phase parameters with the experimental data from X-ray crystallography to assess the influence of crystal packing on molecular conformation.

-

Conclusion and Outlook

The molecular architecture of 1-methyl-1H-1,2,3-triazole derivatives is a tale of two parts: a rigid, planar aromatic core and a conformationally flexible periphery of substituents. The inherent planarity of the triazole ring provides a stable anchor, but it is the steric and electronic nature of the appended groups that dictates the overall molecular shape and its deviation from planarity.

For drug development professionals, this understanding is not merely academic. A non-planar, twisted conformation can be the key to unlocking selective binding to a target protein, while a planar structure might be ideal for intercalating with DNA or participating in π-π stacking interactions. A comprehensive structural analysis, leveraging the definitive power of X-ray crystallography in concert with the insights from computational chemistry, is therefore an indispensable component of modern, structure-based drug design. The protocols and principles outlined in this guide provide a robust framework for achieving this critical understanding.

References

-

Liu, Y., Li, Y., & Wang, J. (2010). Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2831. [Link]

-

Yurttas, L., Atis, M., & Genc, M. (2013). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Scientia Pharmaceutica, 81(3), 663–674. [Link]

-

Haslinger, S., Laus, G., Wurst, K., & Schottenberger, H. (2015). Crystal structure of 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 71(11), o945–o946. [Link]

-

Yurttas, L., Atis, M., & Genc, M. (2013). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Scientia Pharmaceutica. [Link]

-

American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Publications. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-1,2,3-triazole. PubChem Compound Database. [Link]

-

Suresha, G. P., Kapavarapu, R. K., & Suhas, R. (2012). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica, 4(3), 930-937. [Link]

-

Badawi, H. M., et al. (2023). Peculiarities of the Spatial and Electronic Structure of 2-aryl-1,2,3-triazol-5-carboxylic Acids and Their Salts on the Basis of a Combined Experimental and Theoretical Study. Preprints.org. [Link]

-

Cunha, A. C., et al. (2018). Crystallographic and computational study of 1-(arylamino)-1,2,3-triazole-4-carbohydrazides. RSC Advances, 8(1), 101-112. [Link]

-

NIST. (n.d.). 1-Methyl-1,2,3-triazole. NIST Chemistry WebBook. [Link]

-

Gomha, S. M., et al. (2022). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. ACS Omega, 7(4), 3591–3603. [Link]

-

Khan, I., et al. (2021). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry, 9, 697815. [Link]

-

Verma, A., et al. (2023). 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. Scientific Reports, 13(1), 1-12. [Link]

-

Maj, E., et al. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces. Molecules, 26(13), 4035. [Link]

-

Huisgen, R., et al. (2025). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. ResearchGate. [Link]

-

Al-bayati, R. I. H., & Jaber, S. H. (2018). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Global Pharma Technology, 10(8), 350-360. [Link]

-

El-Hiti, G. A., et al. (2023). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. Molbank, 2023(1), M1584. [Link]

-

Sireesha, S. M., & Prasad, B. D. (2025). Computational analysis of N2-Aryl-1,2,3-triazoles as potential multi-target inhibitors. Indian Journal of Biochemistry and Biophysics (IJBB). [Link]

-

Ben-Mourad, T., et al. (2022). New 1,2,3-Triazoles from (R)-Carvone: Synthesis, DFT Mechanistic Study and In Vitro Cytotoxic Evaluation. Molecules, 27(3), 779. [Link]

-

Ostrovskii, V. A., et al. (2025). 1,2,3-Triazole and Its Derivatives. Development of Methods for the Formation of the Triazole Ring. ResearchGate. [Link]

-

Wikipedia. (n.d.). 1,2,4-Triazole. Wikipedia. [Link]

Sources

- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Crystallographic and computational study of 1-(arylamino)-1,2,3-triazole-4-carbohydrazides - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Literature review of 1-methyl-substituted 1,2,3-triazoles

An In-depth Technical Guide to 1-Methyl-Substituted 1,2,3-Triazoles: Synthesis, Properties, and Applications

Abstract

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, valued for its exceptional stability, synthetic accessibility, and capacity to engage in biological interactions. The strategic N-methylation of this scaffold, particularly at the N1 position, offers a powerful tool to modulate physicochemical properties, thereby enhancing drug-like characteristics such as solubility, metabolic stability, and cell permeability. This guide provides a comprehensive review for researchers, scientists, and drug development professionals on the core aspects of 1-methyl-1,2,3-triazoles. We delve into the nuanced regioselectivity of their synthesis, contrasting post-synthetic N-methylation with de novo cycloaddition strategies. Furthermore, we explore the impact of the N1-methyl group on the molecule's electronic and steric profile and showcase its application in the development of therapeutic agents across various disease areas.

Introduction: The Significance of the 1,2,3-Triazole Core

Nitrogen-containing heterocycles are fundamental building blocks for many essential biomolecules, and among them, the 1,2,3-triazole ring has emerged as a "privileged" scaffold.[1][2] This five-membered aromatic ring, containing three adjacent nitrogen atoms, is not commonly found in nature but has become indispensable in synthetic and medicinal chemistry.[3][4] Its prominence surged with the advent of the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), famously known as "click chemistry".[5][6]

The utility of the 1,2,3-triazole ring in drug design is multifaceted:

-

Metabolic Stability: The triazole core is exceptionally robust and resistant to hydrolysis, oxidation, and reduction, ensuring the stability of drug candidates in biological systems.[7][8][9]

-

Bioisosterism: Its unique electronic and structural features allow it to act as a bioisostere for other functional groups, most notably the amide bond. This substitution can improve pharmacokinetic properties without compromising biological activity.[1][9]

-

Pharmacophore and Linker: The triazole ring is more than an inert spacer. Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system contributes to the overall polarity and dipole moment, influencing drug-receptor interactions.[10][11][12] It serves as an efficient and reliable linker to connect different pharmacophoric fragments in hybrid drug design.[2]

The Role of N-Methylation

While the parent NH-1,2,3-triazole is a valuable entity, substitution on the ring nitrogen atoms provides a critical handle for fine-tuning molecular properties. N-methylation, specifically creating the 1-methyl-1,2,3-triazole isomer, is a key strategy to:

-

Eliminate Hydrogen Bond Donor Capacity: The NH proton of a triazole is a hydrogen bond donor. Replacing it with a methyl group removes this capability, which can be crucial for modulating binding affinity or preventing unwanted interactions.

-

Enhance Lipophilicity: The addition of a methyl group generally increases the molecule's lipophilicity (logP), which can improve membrane permeability and oral bioavailability.

-

Improve Solubility: While increasing lipophilicity, the disruption of crystal lattice packing caused by the methyl group can sometimes lead to improved aqueous solubility.

-

Block Metabolic Sites: N-methylation can prevent metabolic degradation that might otherwise occur at the nitrogen atom.

Understanding the synthesis and strategic application of the 1-methyl-1,2,3-triazole scaffold is therefore essential for the modern medicinal chemist.

Synthesis of 1-Methyl-1,2,3-Triazoles: A Tale of Two Strategies

The preparation of 1-methyl-1,2,3-triazoles can be broadly categorized into two primary approaches: the methylation of a pre-formed triazole ring and the use of a methylated precursor in a cycloaddition reaction. The choice between these pathways is dictated by factors such as the availability of starting materials, the desired regioselectivity, and the compatibility of other functional groups within the molecule.

Strategy 1: Post-Cycloaddition N-Methylation

This approach involves first synthesizing the NH-1,2,3-triazole, typically via a CuAAC reaction, followed by an alkylation step to introduce the methyl group. The primary challenge of this method is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position, leading to a mixture of isomers.

Caption: Regioselectivity challenge in post-synthesis N-methylation.

The ratio of N1 to N2 isomers is influenced by several factors:

-

Steric Hindrance: Bulky substituents at the C4 and C5 positions of the triazole ring can sterically hinder approach to the N1 atom, favoring methylation at the less hindered N2 position.

-

Electronic Effects: Electron-withdrawing groups on the triazole ring can influence the nucleophilicity of the different nitrogen atoms.

-

Reaction Conditions: The choice of solvent, base, and methylating agent can significantly alter the isomeric ratio. For instance, polar aprotic solvents like DMF or DMSO often favor the formation of 2-substituted triazoles.[13]

Strategy 2: De Novo Synthesis via [3+2] Cycloaddition

To circumvent the issue of regioselectivity, a more direct and often preferred method is to use a methylated precursor in the cycloaddition reaction itself. The most common approach is the CuAAC reaction between an alkyne and methyl azide (CH₃N₃). This strategy provides exclusive or high regioselectivity for the 1,4-disubstituted-1-methyl-1,2,3-triazole isomer.

Caption: Direct synthesis of 1-methyl-1,2,3-triazoles via CuAAC.

This method is highly efficient and compatible with a wide range of functional groups, making it a cornerstone of modern synthetic chemistry.[5] While methyl azide itself is a hazardous and explosive reagent, it can be generated in situ from safer precursors to mitigate risks. Alternative catalysts, such as ruthenium, can favor the formation of the 1,5-disubstituted isomer, though this is less common for N-methylated variants.[5]

Comparative Analysis and Experimental Protocol

Table 1: Comparison of Synthetic Strategies

| Feature | Post-Cycloaddition N-Methylation | De Novo Synthesis (CuAAC) |

| Starting Materials | NH-1,2,3-triazole, Methylating agent | Terminal alkyne, Methyl azide |

| Regioselectivity | Often poor; yields mixture of N1/N2 isomers | Excellent; typically yields only the 1,4-isomer |

| Key Challenge | Separation of isomers | Handling of potentially hazardous methyl azide |

| Best For | Scaffolds where direct cycloaddition is difficult | High-throughput synthesis, applications requiring high isomeric purity |

Protocol: Synthesis of 1-Methyl-4-phenyl-1H-1,2,3-triazole via CuAAC

This protocol describes a standard, reliable procedure for synthesizing a 1,4-disubstituted 1-methyl-1,2,3-triazole.

1. Reagents and Materials:

-

Phenylacetylene

-

Azidomethyl p-tolyl sulfone (stable precursor for in situ generation of methyl azide)

-

Sodium azide (NaN₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH) and Water (H₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

2. Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask, add phenylacetylene (1.0 mmol), azidomethyl p-tolyl sulfone (1.1 mmol), and sodium azide (1.2 mmol).

-

Solvent Addition: Add a 1:1 mixture of t-BuOH and H₂O (10 mL).

-

Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol) and sodium ascorbate (0.10 mmol) in a minimal amount of water.

-

Initiation: Add the catalyst solution to the main reaction flask.

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water (20 mL) and extract with DCM (3 x 20 mL).

-

Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure 1-methyl-4-phenyl-1H-1,2,3-triazole.

This self-validating system ensures high regioselectivity and yield, providing a pure product suitable for further applications in drug discovery workflows.

Applications in Medicinal Chemistry

The 1-methyl-1,2,3-triazole scaffold is prevalent in a wide array of bioactive molecules, demonstrating its versatility and importance. The N1-methylation is often a key design element that imparts favorable pharmacological properties.

Table 2: Examples of Bioactive 1-Methyl-1,2,3-Triazole Derivatives

| Compound Class | Therapeutic Area | Role of 1-Methyl-1,2,3-Triazole | Reference |

| Carbazole Hybrids | Antibacterial | Serves as a stable linker connecting carbazole and pyridyl moieties; N-methylation enhances lipophilicity. | [14] |

| Pyrazole Conjugates | Antifungal | Acts as a core scaffold, with the N-methyl group contributing to the overall molecular conformation and target engagement. | [15] |

| Various Hybrids | Anticancer | Used as a bioisosteric replacement for amide bonds and as a linker in hybrid molecules to improve stability and cell penetration. | [2][3] |

| Nucleoside Analogues | Antiviral | The triazole ring mimics parts of the natural nucleoside structure, while N-methylation can improve interaction with viral enzymes. | [4] |

| Diverse Scaffolds | Anti-inflammatory | The scaffold connects pharmacophores, and the methyl group helps optimize the ADME profile of the final compound. | [3][16] |

Case Study: Antibacterial Agents

In the fight against antimicrobial resistance, novel scaffolds are urgently needed. Researchers have developed hybrids linking a carbazole unit to a pyridyl moiety via a 1-methyl-1,2,3-triazole linker.[14] In these compounds, the triazole ring, synthesized via a CuAAC reaction, provides a stable and synthetically accessible connection. The 1-methyl group is critical for tuning the lipophilicity of the molecule, a key parameter for crossing the bacterial cell wall. Several compounds in this series showed significant zones of inhibition against both Gram-positive and Gram-negative bacteria, demonstrating the utility of this design strategy.[14]

Case Study: Anticancer Therapeutics

The 1,2,3-triazole ring is frequently incorporated into anticancer agents.[3] It can act as a linker to create hybrid molecules that target multiple pathways or as a pharmacophore that interacts directly with protein targets. For example, hybrids of 1,2,3-triazole and naphthoquinone have shown significant cytotoxicity against human cancer cell lines.[3] The N1-substituent, often a methyl or a more complex alkyl/aryl group, is crucial for orienting the molecule within the target's binding pocket and for optimizing its pharmacokinetic properties.

Future Outlook

The 1-methyl-1,2,3-triazole is a mature yet continually evolving scaffold in drug discovery. Future research will likely focus on several key areas:

-

Novel Synthetic Methods: Development of even more efficient, greener, and safer methods for their synthesis, particularly avoiding hazardous reagents.

-

Complex Molecular Architectures: Incorporation of the 1-methyl-1,2,3-triazole motif into more complex structures like macrocycles and antibody-drug conjugates (ADCs).

-

PROTACs and Molecular Glues: Leveraging the triazole as a stable linker in the design of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic modalities.

-

Computational Design: Using computational chemistry to more accurately predict the impact of N1-methylation on binding affinity and ADME properties, enabling more rational drug design.

The foundational strengths of the 1-methyl-1,2,3-triazole—synthetic accessibility, stability, and tunable properties—ensure that it will remain a valuable and frequently used tool in the arsenal of medicinal chemists for years to come.

References

-

Banday, A. H., & Hruby, V. J. (2014). Regioselective N/C-Heterocyclization of Allenylindium Bromide Across Aryl Azides: One-Pot Synthesis of 5-Methyl-1,2,3-triazoles. Synlett, 25(13), 1859-1862. [Link]

-

National Center for Biotechnology Information (n.d.). 1-Methyl-1H-1,2,3-triazole. PubChem Compound Database. Retrieved from [Link]

-

Sudeep, P., Vagish, C. B., Kumar, A. D., & Kumar, K. A. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. IOSR Journal of Applied Chemistry, 13(8), 22-40. [Link]

-

Verma, A., Singh, A., & Kumar, A. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. ChemistrySelect, 9(3), e202303991. [Link]

-

Frontiers in Pharmacology. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Research Topic. Retrieved from [Link]

-

Li, Y., et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 89(8), 5348-5359. [Link]

-

Wang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988262. [Link]

-

Wang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988262. [Link]

-

Wang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988262. [Link]

-

ResearchGate. (n.d.). Physicochemical properties of 1,2,3-triazole derivatives. Figure. Retrieved from [Link]

-

Naaz, F., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of Biomolecular Structure and Dynamics, 1-21. [Link]

-

ResearchGate. (n.d.). Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? Publication. Retrieved from [Link]

-

Zarghi, A., & Arfaei, S. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Archiv der Pharmazie, 352(11), 1900172. [Link]

-

Slavova, Y., et al. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers in Chemistry, 11, 1238499. [Link]

-

Bakulev, V., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4786. [Link]

-

Guan, Q., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(10), 7788-7824. [Link]

-

Longdom Publishing. (n.d.). Biological Potentials of Biological Active Triazole Derivatives. Journal of Pharmaceutical Chemistry & Chemical Science. Retrieved from [Link]

-

Basyouni, W. M., et al. (2020). Synthesis, Characterization and Biological Activities of New Symmetric Bis-1,2,3-Triazoles with Click Chemistry. Molecules, 25(23), 5727. [Link]

-

Al-Omair, M. A., et al. (2025). Design, Synthesis, and Evaluation of 1,2,3-Triazolylmethyl Carbazoles as potent Antibacterial Activities. International Archives of Chemical and Pharmaceutical Sciences, 1(1), 1-11. [Link]

-

Sbardella, G. (2020). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. CHIMIA International Journal for Chemistry, 74(5), 333-339. [Link]

-

Kumar, A., & Sharma, V. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Journal of Drug Delivery and Therapeutics, 13(6-S), 143-151. [Link]

-

Guan, Q., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(10), 7788-7824. [Link]

-

Sharma, V., & Kumar, P. (2022). ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. International Journal of Pharmaceutical Sciences and Research, 13(12), 4563-4577. [Link]

-

Kumar, A., et al. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(11), 1209-1236. [Link]

Sources

- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 2. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. ijpsr.com [ijpsr.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. chemijournal.com [chemijournal.com]

- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. iris.unimore.it [iris.unimore.it]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Evaluation of 1,2,3-Triazolylmethyl Carbazoles as potent Antibacterial Activities | International Academic Journal of Applied Bio-Medical Sciences [iarconsortium.org]

- 15. longdom.org [longdom.org]

- 16. Synthesis, Characterization and Biological Activities of New Symmetric Bis-1,2,3-Triazoles with Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Physicochemical Properties of Methyl-Triazole Carbonitriles in Drug Discovery

Introduction: The Strategic Importance of Methyl-Triazole Carbonitriles

In the landscape of medicinal chemistry, the 1,2,3- and 1,2,4-triazole scaffolds are considered "privileged structures" due to their remarkable versatility and consistent presence in a wide array of therapeutic agents.[1][2] Their metabolic stability, capacity for hydrogen bonding, and dipolar nature contribute favorably to pharmacokinetic profiles, often enhancing properties like solubility and target binding affinity.[3][4][5] This guide focuses on a specific, highly functionalized subclass: methyl-triazole carbonitriles (MTCs) . The incorporation of a methyl group provides a site for steric interaction and metabolic modulation, while the carbonitrile moiety (a nitrile group, -C≡N) acts as a potent hydrogen bond acceptor, a bioisostere for other functional groups, and a reactive handle for further chemical elaboration.[6]

For drug development professionals, understanding the fundamental physicochemical properties of an MTC candidate is not a perfunctory exercise; it is the cornerstone of a rational drug design strategy. These properties—lipophilicity, ionization state, solubility, and thermal stability—dictate a molecule's journey through the body, from absorption and distribution to metabolism and excretion (ADMET). This document provides an in-depth technical analysis of these core characteristics, presenting not just the "what" but the "why" behind the experimental methodologies, grounded in years of field-proven application science.

Section 1: Lipophilicity (LogP/LogD) - The Gatekeeper of Biological Membranes

Expertise & Causality: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is arguably the most critical physicochemical parameter in drug design.[7][8] It governs a drug's ability to traverse cell membranes, influences its binding to plasma proteins, and is a key determinant in its overall ADMET profile.[9] Encapsulated within frameworks like Lipinski's Rule of Five, an optimal lipophilicity (typically LogP between 1-3) is sought to balance membrane permeability with aqueous solubility.[7][10] For ionizable heterocycles like triazoles, the pH-dependent distribution coefficient, LogD , is more physiologically relevant than the partition coefficient, LogP , as it accounts for both the neutral and ionized forms of the molecule.

Recommended Methodology: Reversed-Phase Thin-Layer Chromatography (RP-TLC)

While the "shake-flask" method is the traditional standard, it can be labor-intensive and challenging for compounds with poor solubility. RP-TLC offers a rapid, resource-efficient, and reliable alternative for determining lipophilicity, making it ideal for screening in early drug discovery.[8][9] The principle lies in correlating the compound's retention on a non-polar stationary phase with its lipophilicity.

Experimental Protocol: Lipophilicity Determination by RP-TLC

-

Plate Preparation: Use commercially available RP-18 F254s plates. Pre-wash the plates by developing them in methanol and allowing them to air dry completely to remove any impurities.

-

Mobile Phase Preparation: Prepare a series of mobile phases consisting of varying concentrations of an organic modifier (e.g., acetone, acetonitrile) in an aqueous buffer (e.g., TRIS buffer, pH 7.4 to mimic physiological conditions). For example, create acetone concentrations of 40%, 50%, 60%, 70%, and 80% (v/v).

-

Sample Preparation: Dissolve MTC samples and a set of reference compounds with known LogP values in a suitable solvent (e.g., methanol) to a concentration of ~1 mg/mL.

-

Spotting: Carefully spot 1-2 µL of each sample and reference compound onto the origin line of the RP-18 plate.

-

Chromatographic Development: Place the spotted plate in a chromatography tank saturated with the vapor of the chosen mobile phase. Allow the solvent front to travel approximately 80-90% of the plate length.

-

Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm).

-

Calculation:

-

Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).

-

Calculate the RM value using the formula: RM = log[(1/Rf) - 1].

-

For each compound, plot the RM values against the percentage of the organic modifier in the mobile phase.

-

Extrapolate the linear regression to 0% organic modifier (100% aqueous) to determine the RM0 value. This RM0 value is the chromatographic index of lipophilicity.[9]

-

-

LogP Determination: Create a calibration curve by plotting the literature LogP values of the reference standards against their experimentally determined RM0 values. Use the equation of this line to calculate the LogP of the MTC samples from their RM0 values.

Data Presentation: Lipophilicity of MTCs

While experimental values would be generated via the protocol above, computational models provide useful initial estimates.

| Compound | IUPAC Name | Predicted LogP (XLogP3) | Data Source |

| Isomer A | 4-methyl-4H-1,2,4-triazole | -0.6 | PubChem[11][12] |

| Isomer B | 1-methyl-1H-1,2,3-triazole-4-carbonitrile | N/A (structural analog reference) | - |

| Isomer C | 4-methyl-4H-1,2,4-triazole-3-carbonitrile | N/A (structural analog reference) | - |

Note: The carbonitrile group will increase lipophilicity relative to the parent methyl-triazole. Actual experimental values are necessary for confirmation.

Visualization: RP-TLC Workflow for Lipophilicity

Caption: Ionization equilibrium of a basic methyl-triazole.

Section 3: Aqueous Solubility - The Foundation of Bioavailability

Expertise & Causality: A drug must be in solution to be absorbed. Therefore, aqueous solubility is a non-negotiable prerequisite for efficacy, particularly for orally administered drugs. The polar nature of the triazole ring, with its hydrogen bond acceptors, generally imparts favorable solubility characteristics. [4][13]However, the overall solubility of an MTC molecule is a complex interplay between the solubilizing triazole core and other, potentially more lipophilic, parts of the structure. Low solubility is a primary reason for compound attrition in drug development. We distinguish between kinetic solubility (relevant for high-throughput screening) and thermodynamic solubility (the true equilibrium value, important for formulation).

Recommended Methodology: High-Throughput Kinetic Solubility Assay

For early-stage discovery and lead optimization, kinetic solubility assays are invaluable. They measure the solubility of a compound when rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer. While not a true equilibrium measurement, it effectively ranks compounds and flags potential issues early. Nephelometry (light scattering) is a common, rapid, and plate-based detection method.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Sample and Standard Preparation: Prepare a 10 mM stock solution of the MTC in 100% DMSO. Prepare a standard curve using a polymer standard (e.g., formazan) to correlate nephelometric units to concentration.

-

Plate Mapping: Design a 96-well plate map. Include wells for blanks (buffer + DMSO), standards, and MTC samples at various concentrations.

-

Assay Execution:

-

Add the appropriate volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells.

-

Using a liquid handler, rapidly add a small volume (e.g., 1-2 µL) of the 10 mM MTC DMSO stock to the buffer to achieve the desired final concentration (e.g., 200 µM). The final DMSO concentration should be kept low and consistent (e.g., 1-2%).

-

The rapid solvent shift will cause poorly soluble compounds to precipitate.

-

-

Incubation and Measurement: Seal the plate and shake for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C). Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of turbidity measurements.

-

Data Analysis:

-

Subtract the average blank reading from all sample readings.

-

Identify the highest concentration at which the MTC sample reading is not significantly different from the blank (or below a predefined threshold). This concentration is reported as the kinetic solubility.

-

Data Presentation: Representative MTC Solubility Data

| Compound | Solvent System | Kinetic Solubility (µM) | Classification |

| MTC-1 | PBS, pH 7.4 | > 200 | High |

| MTC-2 | PBS, pH 7.4 | 55 | Moderate |

| MTC-3 | PBS, pH 7.4 | < 10 | Low |

Visualization: Kinetic Solubility Assay Workflow

Caption: Workflow for a plate-based kinetic solubility assay.

Section 4: Thermal Stability - Ensuring Compound Integrity and Processability

Expertise & Causality: The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that impacts its shelf-life, storage conditions, and suitability for various manufacturing processes. [14]An unstable compound can degrade over time, leading to loss of potency and the formation of potentially toxic impurities. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal behavior of MTCs. [14][15]TGA provides information on decomposition temperature, while DSC identifies melting points, glass transitions, and polymorphism, all of which are vital for solid-state characterization and formulation development.

Recommended Methodologies: TGA and DSC

TGA measures the change in mass of a sample as a function of temperature, precisely identifying the onset of thermal decomposition. [15][16][17]DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature, revealing endothermic (e.g., melting) and exothermic (e.g., crystallization, decomposition) events. [14][18]

Experimental Protocols: Thermal Analysis

A. Thermogravimetric Analysis (TGA)

-

Instrumentation: Use a calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the MTC sample into a TGA pan (ceramic or platinum). [14]3. Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant rate (e.g., 10 or 20 °C/min). [16]5. Data Analysis: Record the mass loss as a function of temperature. The key parameter is the decomposition onset temperature, often reported as Td5% (the temperature at which 5% weight loss occurs). [14][17] B. Differential Scanning Calorimetry (DSC)

-

Instrumentation: Use a calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the MTC sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to use as a reference. [14]3. Instrument Setup: Place the sample and reference pans in the DSC cell. Purge with an inert gas.

-

Heating Program: Subject the sample to a heat-cool-heat cycle to erase any prior thermal history. For analysis, heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range. [14]5. Data Analysis: Record the differential heat flow. The peak of an endothermic event indicates the melting point (Tm). The area under the peak corresponds to the enthalpy of fusion (ΔHf).

Data Presentation: Key Thermal Properties of MTCs

| Parameter | Method | Typical Value Range for Organic APIs | Significance |

| Td5% (Decomposition Temp.) | TGA | > 200 °C | Indicates thermal stability for storage and handling. |

| Tm (Melting Point) | DSC | 100 - 250 °C | Defines solid-liquid phase transition; indicator of purity. |

| ΔHf (Enthalpy of Fusion) | DSC | 10 - 40 kJ/mol | Relates to the crystal lattice energy of the solid form. |

Visualization: Integrated Thermal Analysis Workflow```dot

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. isres.org [isres.org]

- 3. irjweb.com [irjweb.com]

- 4. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles - ProQuest [proquest.com]

- 11. 4H-1,2,4-Triazole, 4-methyl- | C3H5N3 | CID 66354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PubChemLite - 4-methyl-4h-1,2,4-triazole (C3H5N3) [pubchemlite.lcsb.uni.lu]

- 13. chemimpex.com [chemimpex.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. eag.com [eag.com]

- 16. Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds [article.sapub.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Technical Guide: Stability and Degradation Pathways of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile

Executive Summary & Chemical Identity[1]

1-Methyl-1H-1,2,3-triazole-4-carbonitrile is a critical heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates and high-energy density materials. Its stability profile is defined by the robust aromaticity of the 1,2,3-triazole core, contrasted by the hydrolytic susceptibility of the C4-cyano group.

This guide provides a mechanistic analysis of its degradation pathways, stress-testing protocols, and handling requirements.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 1-Methyl-1H-1,2,3-triazole-4-carbonitrile |

| CAS Number | 111712-23-9 |

| Molecular Formula | C₄H₄N₄ |

| Molecular Weight | 108.10 g/mol |

| Structural Features | Electron-deficient 1,2,3-triazole ring; Polar nitrile (-CN) group; N-Methyl substituent.[1] |

| Physical State | Low-melting solid or viscous oil (Predicted based on analogues). |

Physicochemical Stability Profile

The stability of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile is governed by two competing electronic factors: the stabilization provided by the aromatic triazole ring and the electrophilicity of the cyano group.

Thermal Stability

-

Range: Generally stable up to ~150°C.

-

Decomposition Onset: >180°C (Exothermic).

-

Mechanism: At elevated temperatures, 1,2,3-triazoles undergo a retro-1,3-dipolar cycloaddition or ring fragmentation, releasing nitrogen gas (

). This is a safety hazard in closed vessels. -

Critical Control: Avoid temperatures >120°C during processing to prevent runaway pressurization.

Hydrolytic Stability (pH Dependent)

The nitrile group is the primary site of degradation.

-

Acidic Conditions (pH < 3): Slow hydrolysis to the amide, followed by conversion to the carboxylic acid.

-

Basic Conditions (pH > 10): Rapid hydrolysis. The electron-deficient triazole ring increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack by hydroxide ions (

). -

Neutral Conditions: Stable in aqueous solution at ambient temperature for >24 hours.

Photostability

-

Sensitivity: Moderate.

-

Mechanism: UV irradiation can induce ring-chain tautomerism (Dimroth rearrangement type) or radical cleavage of the N-methyl group, though the latter is rare. Prolonged exposure leads to discoloration (yellowing).

Mechanistic Degradation Pathways

Understanding the specific organic mechanisms of degradation is vital for impurity profiling and method development.

Pathway A: Hydrolysis of the Nitrile Group (Primary Pathway)

This is the most common degradation route encountered in solution-phase storage or formulation.

-

Stage 1 (Amide Formation): Nucleophilic attack of water on the nitrile carbon forms the imidate intermediate, which tautomerizes to 1-methyl-1H-1,2,3-triazole-4-carboxamide .

-

Stage 2 (Acid Formation): Further hydrolysis cleaves the amide bond, releasing ammonia and yielding 1-methyl-1H-1,2,3-triazole-4-carboxylic acid .

Pathway B: Thermal Ring Fragmentation (Secondary/Stress Pathway)

Under extreme heat (>200°C), the triazole ring loses aromaticity.

-

Ring Opening: Scission of the N2–N3 bond.

-

Nitrogen Extrusion: Release of

gas. -

Reactive Intermediates: Formation of highly reactive azirine or carbene species which polymerize into "tars."

Visualization of Pathways

Figure 1: Primary degradation pathways including hydrolytic conversion to amide/acid and thermal fragmentation.

Analytical Methodologies

To detect these degradation products, a specific "Stability Indicating Method" (SIM) is required.

Recommended HPLC Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the acid degradant, improving retention).

-

Mobile Phase B: Acetonitrile.